2-Oxobutanoate

Description

Structure

3D Structure

Properties

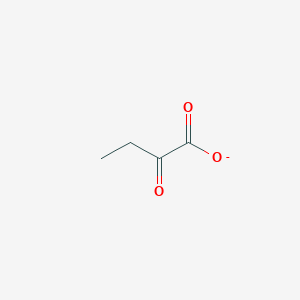

Molecular Formula |

C4H5O3- |

|---|---|

Molecular Weight |

101.08 g/mol |

IUPAC Name |

2-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)/p-1 |

InChI Key |

TYEYBOSBBBHJIV-UHFFFAOYSA-M |

SMILES |

CCC(=O)C(=O)[O-] |

Canonical SMILES |

CCC(=O)C(=O)[O-] |

Synonyms |

2-ketobutyrate 2-ketobutyric acid 2-oxobutanoate 2-oxobutyrate alpha-ketobutyric acid alpha-ketobutyric acid, sodium salt alpha-oxobutyric acid |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 2-Oxobutanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in bacterial metabolism, primarily serving as a precursor for the biosynthesis of the essential amino acid isoleucine. The canonical pathway for its synthesis involves the deamination of L-threonine, a reaction catalyzed by the allosterically regulated enzyme L-threonine deaminase. However, emerging research has unveiled a network of alternative or "underground" biosynthetic routes that can be activated under specific genetic or environmental conditions. This technical guide provides an in-depth exploration of the core synthesis pathways of this compound in bacteria, presenting quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved metabolic and regulatory networks. Understanding these pathways is crucial for applications in metabolic engineering, antibiotic development, and the study of bacterial physiology.

Core Synthesis Pathways of this compound

Bacteria primarily utilize the deamination of L-threonine to produce this compound. However, several alternative pathways have been identified, highlighting the metabolic plasticity of these microorganisms.

The Canonical Pathway: Threonine Deamination

The most prevalent route for this compound synthesis is the direct deamination of L-threonine, catalyzed by L-threonine deaminase (EC 4.3.1.19), also known as L-threonine dehydratase. This enzyme, encoded by the ilvA gene in many bacteria, including Escherichia coli, catalyzes the conversion of L-threonine to this compound and ammonia. This reaction is the first committed step in the biosynthesis of L-isoleucine.[1][2]

Alternative Synthesis Pathways

Under conditions where the canonical pathway is compromised, for instance, through the deletion of ilvA, bacteria can employ alternative routes to synthesize this compound. These "underground" metabolic pathways underscore the robustness of bacterial metabolic networks.

An alternative route involves the condensation of pyruvate and acetyl-CoA to form citramalate, which is then converted to this compound.[3] The key enzyme in this pathway is citramalate synthase (CimA, EC 2.3.1.182).[3][4] This pathway is particularly relevant in certain archaea and has been engineered in bacteria for biotechnological applications.[3][5]

Research in E. coli has revealed other pathways that can lead to the formation of this compound. These include:

-

From O-succinyl-L-homoserine: Catalyzed by the promiscuous activity of cystathionine γ-synthase (MetB).

-

From propionyl-CoA: Through the action of pyruvate formate-lyase.

Enzymology and Quantitative Data

The efficiency and regulation of this compound synthesis are dictated by the kinetic properties of the involved enzymes. A summary of key kinetic parameters for enzymes from different bacterial species is presented below.

| Enzyme | Gene | Organism | Substrate | K_m / K_0.5 (mM) | k_cat (s⁻¹) | Hill Coefficient (n_H) | Allosteric Regulation | Reference |

| L-Threonine Deaminase | ilvA | Escherichia coli | L-Threonine | 7.3 | - | 2.09 | Inhibition by L-isoleucine, Activation by L-valine | [6] |

| L-Threonine Deaminase | ilvA | Corynebacterium glutamicum | L-Threonine | 21 | - | 2.4 | Inhibition by L-isoleucine, Activation by L-valine | [7][8] |

| L-Threonine Deaminase (in presence of L-isoleucine) | ilvA | Corynebacterium glutamicum | L-Threonine | 78 | - | 3.7 | - | [7][8] |

| L-Threonine Deaminase (in presence of L-valine) | ilvA | Corynebacterium glutamicum | L-Threonine | 12 | - | ~1.0 | - | [7][8] |

| L-Threonine Deaminase | ilvA | Salmonella enterica | L-Threonine | - | - | >1 | - | [9] |

| Citramalate Synthase | cimA | Methanococcus jannaschii | Pyruvate | 0.34 | - | - | - | [3] |

| Citramalate Synthase | cimA | Methanococcus jannaschii | Acetyl-CoA | - | - | - | - | [3] |

| Citramalate Synthase (Evolved variant CimA3.7) | cimA | Methanococcus jannaschii | Pyruvate | - | - | - | Insensitive to L-isoleucine inhibition | [5] |

| Pyruvate Formate-Lyase | pflB | Escherichia coli | Pyruvate | 2 | - | - | - | [10] |

| Pyruvate Formate-Lyase | pflB | Escherichia coli | Coenzyme A | 0.007 | - | - | - | [10] |

Regulatory Mechanisms

The synthesis of this compound is tightly regulated at both the enzymatic and genetic levels to meet the cellular demand for isoleucine while avoiding the accumulation of toxic intermediates.

Allosteric Regulation of L-Threonine Deaminase

L-threonine deaminase is a classic example of an allosterically regulated enzyme.[2] Its activity is typically:

-

Inhibited by L-isoleucine: The end product of the pathway, providing a negative feedback loop.[2]

-

Activated by L-valine: A structurally similar amino acid that is synthesized from a parallel pathway, indicating a sufficient supply of pyruvate.[2]

This intricate regulation balances the metabolic flux towards the synthesis of branched-chain amino acids.

Genetic Regulation

The expression of the genes involved in this compound synthesis is controlled by complex regulatory networks. In E. coli, the ilvA gene is part of the ilvGMEDA operon. The expression of this operon, along with the ilvIH operon, is under the control of the global regulator Leucine-responsive regulatory protein (Lrp) .[11][12][13] Lrp can act as both an activator and a repressor of transcription, often in response to the intracellular concentration of leucine.[13][14]

Experimental Protocols

Spectrophotometric Assay for L-Threonine Deaminase Activity

This protocol is adapted from previously described methods for measuring the activity of L-threonine deaminase by monitoring the formation of this compound.[6][15]

Principle: The formation of this compound from L-threonine can be continuously monitored by measuring the increase in absorbance at 230 nm.

Materials:

-

1 M Potassium phosphate buffer (pH 8.0)

-

1 M L-threonine stock solution

-

1 M L-isoleucine and L-valine stock solutions (for allosteric regulation studies)

-

Purified L-threonine deaminase or cell-free extract

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 µL of 1 M Potassium phosphate buffer (pH 8.0) (final concentration: 100 mM)

-

Variable amounts of L-threonine stock solution (to achieve desired final concentrations, e.g., 0-100 mM)

-

(Optional) L-isoleucine or L-valine for regulatory studies.

-

Nuclease-free water to a final volume of 990 µL.

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 230 nm for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound at 230 nm is approximately 536 M⁻¹cm⁻¹.

Quantification of this compound in Bacterial Cultures by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle: Separation of this compound from other metabolites by HPLC followed by sensitive and specific detection using tandem mass spectrometry.

Materials:

-

Bacterial culture

-

Centrifuge

-

0.22 µm syringe filters

-

Acetonitrile (ACN)

-

Formic acid

-

This compound standard

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Harvest bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For intracellular metabolite analysis, a cell lysis and extraction protocol would be required.

-

Dilute the supernatant with an appropriate solvent (e.g., water or mobile phase) to bring the analyte concentration within the linear range of the calibration curve.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ with an m/z of 101.0. Select appropriate product ions for quantification and confirmation.

-

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of this compound standard.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core synthesis pathways of this compound in bacteria.

Caption: Allosteric regulation of L-threonine deaminase.

Caption: Workflow for this compound quantification.

References

- 1. Enhancing genome-scale metabolic models with kinetic data: resolving growth and citramalate production trade-offs in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional and structural analyses of threonine dehydratase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyruvate Formate-lyase and Its Activation by Pyruvate Formate-lyase Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lrp, a global regulatory protein of Escherichia coli, binds co-operatively to multiple sites and activates transcription of ilvIH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The leucine-responsive regulatory protein, a global regulator of metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The leucine-responsive regulatory protein, a global regulator of metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

2-Oxobutanoate: A Pivotal Metabolic Intermediate in Amino Acid Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, also known as α-ketobutyrate, is a crucial metabolic intermediate situated at the crossroads of several major amino acid catabolic pathways. Arising primarily from the degradation of threonine, methionine, and isoleucine, this α-keto acid plays a significant role in cellular energy metabolism and biosynthetic precursor supply. Its catabolism ultimately feeds into the tricarboxylic acid (TCA) cycle, highlighting its importance in maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the generation and metabolic fate of this compound, with a focus on the enzymatic reactions, regulatory mechanisms, and experimental methodologies relevant to its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating amino acid metabolism and related therapeutic areas.

Introduction

The catabolism of amino acids is a fundamental cellular process that not only serves to eliminate excess amino acids but also provides key intermediates for energy production and various biosynthetic pathways. Among these intermediates, this compound holds a central position. It is a product of the breakdown of the essential amino acids threonine, methionine, and the branched-chain amino acid isoleucine.[1] The metabolic fate of this compound is intrinsically linked to the TCA cycle, as it is converted to propionyl-CoA and subsequently to succinyl-CoA.[2] Understanding the intricacies of this compound metabolism is therefore critical for a complete picture of cellular energy regulation and amino acid homeostasis. Dysregulation of these pathways has been implicated in various metabolic disorders, making the enzymes and intermediates involved potential targets for therapeutic intervention.

Generation of this compound from Amino Acid Catabolism

This compound is generated from three primary amino acid sources through distinct enzymatic reactions that predominantly occur in the mitochondrial matrix.[2]

Threonine Catabolism

The major pathway for threonine degradation to this compound is catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme, threonine dehydratase (also known as threonine ammonia-lyase).[3][4] This enzyme facilitates a deamination and dehydration reaction, converting L-threonine into this compound and ammonia.[5]

-

Reaction: L-Threonine → this compound + NH₃ + H₂O

Methionine Catabolism

The catabolism of methionine involves a multi-step pathway that ultimately yields this compound. A key part of this pathway is the transsulfuration pathway. The final step leading to this compound formation is the γ-cleavage of cystathionine, catalyzed by cystathionine γ-lyase .[6]

-

Reaction: L-Cystathionine → L-Cysteine + this compound + NH₃

Isoleucine Catabolism

Isoleucine, a branched-chain amino acid, is catabolized in a series of reactions that also generate this compound. The initial step is a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) to form α-keto-β-methylvalerate. Subsequent oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex and further downstream reactions yield acetyl-CoA and propionyl-CoA, with this compound being an intermediate in some pathways.[7]

Metabolic Fate of this compound

Once formed, this compound is primarily catabolized in the mitochondria. The main pathway involves its conversion to propionyl-CoA, which then enters a series of reactions to produce the TCA cycle intermediate, succinyl-CoA.

Conversion to Propionyl-CoA

The oxidative decarboxylation of this compound to propionyl-CoA is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex .[2][7] This multi-enzyme complex has a relatively broad substrate specificity and can efficiently metabolize this compound.[7]

-

Reaction: this compound + NAD⁺ + CoA-SH → Propionyl-CoA + NADH + H⁺ + CO₂

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is further metabolized in a three-step pathway:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase .

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme methylmalonyl-CoA mutase .[2]

Succinyl-CoA then enters the TCA cycle to contribute to cellular energy production.

Regulatory Mechanisms

The pathways producing and consuming this compound are tightly regulated to maintain amino acid homeostasis and meet the cell's metabolic demands. This regulation occurs at both the enzyme and gene expression levels.

Allosteric Regulation

-

Threonine Dehydratase: This enzyme is a key regulatory point in isoleucine biosynthesis and threonine catabolism. It is allosterically inhibited by L-isoleucine, the end product of the pathway it initiates, and activated by L-valine, the product of a parallel pathway.[8][9] This feedback mechanism helps to balance the intracellular pools of branched-chain amino acids. The binding of isoleucine to the regulatory site of threonine deaminase induces a conformational change that reduces the enzyme's affinity for its substrate, threonine.[10]

Transcriptional Regulation

The expression of genes encoding the enzymes involved in methionine and other amino acid catabolism is subject to transcriptional control. For instance, in various organisms, the transcription of genes in the methionine catabolism pathway is regulated in response to the availability of methionine and other nitrogen sources.[11][12][13] Transcription factors play a crucial role in sensing the cellular metabolic state and modulating gene expression accordingly.[14]

Data Presentation

Quantitative data on the kinetics of the key enzymes and the intracellular concentrations of this compound are essential for a complete understanding of its metabolic role. The following tables summarize the available data. Note: Specific values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Threonine Dehydratase | L-Threonine | Escherichia coli | 1.5 - 5.0 | Not specified | [15] |

| Branched-chain α-ketoacid dehydrogenase complex | α-Ketoisovalerate | Bovine Liver | 0.05 - 0.06 | 13 - 15 | [5] |

| Branched-chain α-ketoacid dehydrogenase complex | This compound | Mammalian | Similar to BCKAs | Comparable to BCKAs | [7] |

Table 2: Intracellular Concentrations of this compound

| Tissue/Cell Type | Condition | Concentration (µM) | Reference(s) |

| Rat Hepatocytes | Perfused with α-ketobutyrate | Variable (dependent on perfusate) | [16] |

| mtDNA Mutant Cells | Basal | Not specified | [17] |

| Skeletal Muscle | Various | Not explicitly quantified | [18] |

Data on the absolute intracellular concentrations of this compound in specific tissues under physiological conditions are limited in the current literature.

Experimental Protocols

Accurate quantification of this compound and the activity of the enzymes involved in its metabolism is crucial for research in this area. The following are detailed methodologies for key experiments.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of α-keto acids.[19]

1. Sample Preparation (Plasma/Serum):

- To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

- Precipitate proteins by adding 400 µL of ice-cold methanol.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step protects the keto group.

- Silylation: After cooling, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

- Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

- Injection: 1 µL splitless injection.

- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for a sensitive and specific LC-MS/MS method.[20][21]

1. Sample Preparation:

- Follow the same protein precipitation and extraction steps as for the GC-MS protocol.

- After evaporation, reconstitute the sample in the initial mobile phase.

2. Derivatization (Optional, for enhanced sensitivity):

- React the extracted sample with a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

3. LC-MS/MS Analysis:

- Liquid Chromatograph: Use a reverse-phase C18 column.

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode. Optimize MRM transitions for the parent and daughter ions of this compound (or its derivative) and the internal standard.

Assay for Threonine Dehydratase Activity

A colorimetric assay can be used to measure the activity of threonine dehydratase by quantifying the this compound produced.[22][23]

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

- Add L-threonine (substrate) to the buffer.

2. Enzyme Reaction:

- Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).

- Incubate at a controlled temperature (e.g., 37°C) for a defined period.

- Stop the reaction by adding an acid (e.g., trichloroacetic acid).

3. Quantification of this compound:

- Add 2,4-dinitrophenylhydrazine (DNPH) to the reaction mixture. DNPH reacts with the keto group of this compound to form a colored hydrazone.

- After a further incubation, add a strong base (e.g., NaOH) to develop the color.

- Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

- Calculate the amount of this compound produced using a standard curve.

Assay for Branched-chain α-Ketoacid Dehydrogenase (BCKD) Complex Activity

The activity of the BCKD complex can be determined spectrophotometrically by measuring the rate of NADH production.[19][24]

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing cofactors such as thiamine pyrophosphate (TPP), MgCl₂, NAD⁺, and Coenzyme A (CoA).

- Add this compound as the substrate.

2. Enzyme Reaction:

- Initiate the reaction by adding the mitochondrial extract or purified BCKD complex.

- Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

3. Calculation of Activity:

- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Mandatory Visualizations

Metabolic Pathways

Caption: Catabolic pathways of threonine, methionine, and isoleucine converging on this compound.

Allosteric Regulation of Threonine Dehydratase

References

- 1. Showing Compound 2-Oxobutanoic acid (FDB003359) - FooDB [foodb.ca]

- 2. Threonine and this compound Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. Threonine dehydratases of Corynebacterium glutamicum with altered allosteric control: their generation and biochemical and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Threonine Dehydratase Is Herbicidal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory Networks Governing Methionine Catabolism into Volatile Organic Sulfur-Containing Compounds in Clonostachys rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]

- 14. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 15. "Threonine deaminase: A structure-function study" by Cindy Lee Wolfe [docs.lib.purdue.edu]

- 16. alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. bio-rad.com [bio-rad.com]

- 23. A spectrophotometric method for the assay of threonine dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bmrservice.com [bmrservice.com]

An In-depth Technical Guide to the Discovery and History of Alpha-Ketobutyrate Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketobutyrate (α-KB), a pivotal intermediate in cellular metabolism, stands at the crossroads of major biosynthetic and catabolic pathways. Historically noted as a product of amino acid degradation, its significance has expanded dramatically in recent decades. From its foundational role in amino acid metabolism to its emerging status as a biomarker for metabolic diseases and a modulator of aging, the journey of α-KB research reflects the advancing landscape of metabolic science. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of alpha-ketobutyrate. It delves into its core metabolic functions, summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the intricate signaling pathways it governs. This document serves as a critical resource for researchers and professionals seeking to understand and harness the therapeutic and diagnostic potential of this multifaceted molecule.

Discovery and Historical Perspective

The discovery of alpha-ketobutyrate is intrinsically linked to the broader exploration of amino acid metabolism in the late 19th and early 20th centuries. While a precise singular "discovery" is not well-documented, its existence was inferred and later confirmed through the systematic elucidation of the metabolic fates of threonine and methionine. Early research focused on the deamination of amino acids, recognizing that this process yielded α-keto acids.[1] The development of chemical synthesis methods for α-keto acids in the late 19th century, such as the work of Erlenmeyer on pyruvic acid synthesis, laid the groundwork for identifying and characterizing these intermediates.[2]

The critical role of alpha-ketobutyrate as a key metabolic node became evident with the detailed mapping of the catabolic pathways of L-threonine and L-methionine.[3] Threonine dehydratase was identified as the enzyme responsible for converting threonine to alpha-ketobutyrate, while the transsulfuration pathway was shown to generate α-KB during the conversion of methionine to cysteine.[4] These foundational discoveries established alpha-ketobutyrate as a central metabolite linking the breakdown of several essential amino acids to energy metabolism.

Biochemical Roles and Metabolic Pathways

Alpha-ketobutyrate, also known as 2-oxobutanoic acid, is a short-chain keto acid that participates in a variety of crucial metabolic pathways.[5]

Biosynthesis

The primary routes of alpha-ketobutyrate synthesis in mammals are:

-

Catabolism of L-Threonine: The enzyme threonine dehydratase catalyzes the conversion of L-threonine to alpha-ketobutyrate and ammonia.[4]

-

Catabolism of L-Methionine: Through the transsulfuration pathway, methionine is converted to homocysteine, which is then used to synthesize cysteine. A key step in this pathway, the cleavage of cystathionine by cystathionine γ-lyase, yields alpha-ketobutyrate, cysteine, and ammonia.[6]

-

Degradation of Homocysteine: Alpha-ketobutyrate is also a product of homocysteine degradation.[7]

Degradation

The primary catabolic fate of alpha-ketobutyrate is its conversion to propionyl-CoA. This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) in the mitochondrial matrix.[7] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, thus feeding into central carbon metabolism.[8]

Quantitative Data

The concentration of alpha-ketobutyrate in biological fluids and tissues is a critical indicator of metabolic status. Its levels can be altered in various physiological and pathological conditions.

| Biological Matrix | Organism | Condition | Concentration Range | Citation |

| Plasma/Serum | Human | Normal | 3.33 ± 5.00 µM | [9] |

| Human | Diabetic Ketoacidosis | Elevated | [10] | |

| Human | Maple Syrup Urine Disease (MSUD) | Significantly Elevated | [6] | |

| Rat | Normal | - | ||

| Urine | Human | Normal | < 7.2 nmol/mg Creatinine | [6] |

| Human | Normal (ketones) | Negative | [11][12] | |

| Human | Maple Syrup Urine Disease (MSUD) | Elevated | [6] | |

| Cerebrospinal Fluid (CSF) | Human | Normal | - | |

| Human | Diabetic Ketoacidosis | Elevated | [10] | |

| Human | Alzheimer's Disease | Elevated (as α-aminobutyrate) | [7] | |

| Rat | Normal | - | ||

| Tissues | ||||

| Liver | Rat | - | - | |

| Kidney | Rat | - | - | |

| Brain | Rat | - | - | |

| Heart | Rat | - | - | |

| Skeletal Muscle | Rat | - | - | |

| Small Intestine | Rat | - | - | |

| Cancer Cells | Human (Pancreatic) | In vitro | Metabolized | [8] |

| Human (Breast) | In vitro | Metabolized | [13] |

Signaling Pathways

Recent research has unveiled the role of alpha-ketobutyrate as a signaling molecule, influencing key pathways that regulate cellular homeostasis, stress resistance, and lifespan.

AMPK Signaling Pathway

Alpha-ketobutyrate has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15][16] Activation of AMPK by α-KB is thought to be mediated, at least in part, through the modulation of the microtubule-actin cross-linking factor 1 (MACF1).[14][15] This activation leads to downstream effects that promote catabolic processes and inhibit anabolic pathways, thereby restoring cellular energy balance.[17]

SIRT1 Signaling Pathway

Alpha-ketobutyrate has been demonstrated to influence the activity of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that plays a critical role in metabolism, stress resistance, and aging.[18][19] The mechanism is thought to involve an increase in the cellular NAD+/NADH ratio, which allosterically activates SIRT1.[20] Activated SIRT1 then deacetylates a variety of downstream targets, including transcription factors that regulate mitochondrial biogenesis and antioxidant responses.[19]

NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. While direct activation by alpha-ketobutyrate is still under investigation, its downstream effects, such as the generation of reactive oxygen species (ROS) as a byproduct of its metabolism, can indirectly activate the NRF2 pathway.[21] This occurs through the dissociation of NRF2 from its inhibitor Keap1, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.[22][23][24]

Experimental Protocols

Accurate and reliable quantification of alpha-ketobutyrate is essential for research and clinical applications. Several methods have been developed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including alpha-ketobutyrate, in complex biological matrices.[19][25]

Protocol Outline:

-

Sample Preparation:

-

Thaw plasma or other biological samples on ice.

-

Perform protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

-

Derivatization:

-

To increase volatility for GC analysis, the dried extract is derivatized. A common method involves a two-step process:

-

Oximation: React the keto group with an oximating agent (e.g., methoxylamine hydrochloride in pyridine) to form a methoxime derivative.

-

Silylation: React the carboxylic acid group with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS)) to form a trimethylsilyl (TMS) ester.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to elute the compounds.

-

Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) or full scan mode.

-

-

Quantification:

-

Use a stable isotope-labeled internal standard (e.g., alpha-ketobutyrate-d3) for accurate quantification.

-

Generate a standard curve using known concentrations of derivatized alpha-ketobutyrate.

-

Calculate the concentration of alpha-ketobutyrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of metabolites, including alpha-ketobutyrate, in biological fluids.[14][15][16][26]

Protocol Outline:

-

Sample Preparation:

-

Similar to the GC-MS protocol, start with protein precipitation of the plasma or serum sample using a cold organic solvent.

-

After centrifugation, the supernatant can be directly injected or further processed (e.g., derivatization, evaporation, and reconstitution).

-

-

Derivatization (Optional but often recommended for keto acids):

-

To enhance chromatographic retention and ionization efficiency, alpha-ketobutyrate can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.[15]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a suitable LC column (e.g., reversed-phase C18 or HILIC).

-

Use a gradient elution with appropriate mobile phases.

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Employ a stable isotope-labeled internal standard.

-

Construct a calibration curve with known concentrations of the derivatized analyte.

-

Determine the concentration in the samples based on the peak area ratios.

-

Enzymatic/Colorimetric Assay

Enzymatic assays offer a simpler, higher-throughput alternative to mass spectrometry-based methods for the quantification of alpha-ketobutyrate. These assays are often based on the enzymatic conversion of alpha-ketobutyrate, which is coupled to a colorimetric or fluorometric detection system.[11][27][28]

Protocol Outline (General Principle):

-

Sample Preparation:

-

Prepare samples (e.g., deproteinized serum, urine) as required by the specific assay kit.

-

-

Reaction Setup:

-

Prepare a standard curve using known concentrations of alpha-ketobutyrate.

-

In a microplate, add the standards and samples to separate wells.

-

Add the assay buffer and enzyme mix to each well. The enzyme mix typically contains an enzyme that specifically reacts with alpha-ketobutyrate (e.g., a dehydrogenase) and necessary cofactors.

-

-

Incubation:

-

Incubate the microplate at a specified temperature for a defined period to allow the enzymatic reaction to proceed.

-

-

Detection:

-

The reaction product is then detected. For a colorimetric assay, a chromogenic reagent is added that reacts with a product of the enzymatic reaction (e.g., NADH) to produce a colored compound.[27]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Quantification:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of alpha-ketobutyrate in the samples by interpolating their absorbance values.

-

Conclusion and Future Directions

Alpha-ketobutyrate has transitioned from a simple metabolic intermediate to a key player in cellular regulation and a potential biomarker for a range of diseases. Its central position in amino acid metabolism underscores its importance in fundamental cellular processes. The recent discoveries of its role in modulating key signaling pathways such as AMPK, SIRT1, and NRF2 have opened up new avenues for research into its therapeutic potential, particularly in the context of metabolic disorders and age-related diseases.

Future research should focus on several key areas:

-

Elucidating Precise Molecular Mechanisms: A deeper understanding of the direct molecular interactions between alpha-ketobutyrate and its downstream signaling targets is crucial for the development of targeted therapeutic strategies.

-

Expanding Quantitative Profiling: Comprehensive quantitative profiling of alpha-ketobutyrate in a wider range of tissues and biofluids under various physiological and pathological conditions will enhance its utility as a diagnostic and prognostic biomarker.

-

Clinical Translation: Rigorous clinical studies are needed to validate the use of alpha-ketobutyrate as a biomarker and to explore the therapeutic efficacy of modulating its levels in human diseases.

-

Nutritional and Pharmacological Interventions: Investigating how diet and specific pharmacological agents can influence alpha-ketobutyrate metabolism will be key to developing strategies for therapeutic intervention.

The continued exploration of alpha-ketobutyrate's multifaceted roles promises to yield significant insights into metabolic regulation and offer novel approaches for the treatment and prevention of a wide spectrum of human diseases.

References

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. CAS 600-18-0: 2-Oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Oxobutanoic Acid | C4H6O3 | CID 58 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 7. Cerebrospinal fluid concentrations of functionally important amino acids and metabolic compounds in patients with mild cognitive impairment and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ketogenic HMG‐CoA lyase and its product β‐hydroxybutyrate promote pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β hydroxybutyrate levels in serum and cerebrospinal fluid under ketone body metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma and cerebrosponal fluid amino acid levels in diabetic ketoacidosis before and after corrective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. β-hydroxybutyrate does not alter the effects of glucose deprivation on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta—Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ketone Bodies and SIRT1, Synergic Epigenetic Regulators for Metabolic Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. file.elabscience.com [file.elabscience.com]

- 28. abcam.com [abcam.com]

The Central Role of 2-Oxobutanoate in Yeast Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a pivotal intermediate in the metabolic network of the budding yeast, Saccharomyces cerevisiae. Positioned at the crossroads of amino acid biosynthesis and central carbon metabolism, this alpha-keto acid plays a critical, highly regulated role. Its primary functions lie in the biosynthesis of the essential amino acid isoleucine and as a precursor for the vitamin pantothenate (Vitamin B5), a key component of Coenzyme A. Understanding the intricate metabolic pathways and regulatory networks governing this compound levels is crucial for fundamental research in yeast physiology, and it holds significant potential for applications in metabolic engineering and drug development. This guide provides an in-depth technical overview of the synthesis, utilization, and regulation of this compound in yeast, supported by experimental data and methodologies.

Metabolic Pathways Involving this compound

This compound is a key metabolic node, primarily connecting the catabolism of threonine to the biosynthesis of isoleucine and pantothenate.

Biosynthesis of this compound

The principal route for this compound synthesis in Saccharomyces cerevisiae is the deamination of L-threonine.[1] This reaction is catalyzed by the enzyme threonine deaminase (encoded by the ILV1 gene).[2][3]

L-Threonine → this compound + NH₃

This initial step is a critical control point in the isoleucine biosynthetic pathway.

Utilization of this compound

This compound serves as a substrate for two major biosynthetic pathways:

The first committed step in isoleucine biosynthesis involves the condensation of this compound with pyruvate, a reaction catalyzed by acetohydroxyacid synthase (AHAS) (encoded by ILV2 and ILV6).[4][5][6] This enzyme is also involved in the biosynthesis of valine and leucine.[7]

This compound + Pyruvate → 2-Aceto-2-hydroxybutanoate

The product, 2-aceto-2-hydroxybutanoate, then undergoes a series of enzymatic reactions to yield L-isoleucine.

This compound is a precursor for the pantoate moiety of pantothenic acid. The first step in this branch is the hydroxymethylation of this compound to form 2-dehydropantoate, catalyzed by ketopantoate hydroxymethyltransferase (encoded by PAN5).

This compound + Formaldehyde → 2-Dehydropantoate

2-Dehydropantoate is then reduced to pantoate, which is subsequently ligated with β-alanine to form pantothenate.

Degradation of this compound

Excess this compound can be catabolized through oxidative decarboxylation to propionyl-CoA.[8] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex .[8]

This compound + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

Propionyl-CoA can then be further metabolized, ultimately entering the TCA cycle.

Regulatory Mechanisms

The intracellular concentration of this compound is tightly controlled through the regulation of the enzymes involved in its synthesis and consumption.

Regulation of Threonine Deaminase (Ilv1p)

-

Allosteric Feedback Inhibition: Threonine deaminase is allosterically inhibited by the end-product of the pathway, L-isoleucine.[2] This provides a rapid mechanism to control the flux into the pathway.

-

Transcriptional Regulation: The expression of the ILV1 gene is subject to the general amino acid control (GAAC) pathway.[3][6] Upon amino acid starvation, the transcription factor Gcn4p is activated, leading to increased expression of ILV1 and other amino acid biosynthetic genes.

Regulation of Acetohydroxyacid Synthase (Ilv2p/Ilv6p)

-

Allosteric Feedback Inhibition: Acetohydroxyacid synthase is subject to feedback inhibition by valine.[4][5][6]

-

Allosteric Activation: ATP has been shown to reverse the inhibition by valine, suggesting a complex interplay of allosteric effectors in regulating enzyme activity.[4][5][6]

-

Transcriptional Regulation: Similar to ILV1, the expression of ILV2 and ILV6 is also under the control of the GAAC pathway.[6]

Signaling Pathways

The metabolism of this compound is intricately linked to major cellular signaling pathways that respond to nutrient availability.

General Amino Acid Control (GAAC) Pathway

Amino acid starvation leads to an accumulation of uncharged tRNAs, which activates the Gcn2 kinase.[4] Activated Gcn2 phosphorylates the alpha subunit of the translation initiation factor eIF2, leading to a global decrease in protein synthesis but a specific increase in the translation of the Gcn4 transcription factor. Gcn4 then upregulates the transcription of genes involved in amino acid biosynthesis, including ILV1, ILV2, and ILV6.

References

- 1. GCN2 | SGD [yeastgenome.org]

- 2. researchgate.net [researchgate.net]

- 3. State Transitions in the TORC1 Signaling Pathway and Information Processing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective control of amino acid metabolism by the GCN2 eIF2 kinase pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective control of amino acid metabolism by the GCN2 eIF2 kinase pathway in Saccharomyces cerevisiae [scholarworks.indianapolis.iu.edu]

- 7. Branched-Chain Aminotransferases Control TORC1 Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the metabolic shift between oxidative and fermentative growth in Saccharomyces cerevisiae by comparative 13C flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Anaplerosis: A Technical Guide to 2-Oxobutanoate and its Connection to the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoate, an alpha-keto acid derived from the catabolism of threonine and methionine, serves as a critical link between amino acid metabolism and central carbon metabolism. Its metabolic fate is intricately connected to the Krebs (citric acid) cycle, providing an anaplerotic route for the replenishment of cycle intermediates. This technical guide provides an in-depth exploration of the biochemical pathways converting this compound to the Krebs cycle intermediate, succinyl-CoA. We present a compilation of quantitative data, detailed experimental protocols for the analysis of key metabolites and enzymes, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle is a central hub of cellular metabolism, responsible for the final common oxidative pathway of carbohydrates, fats, and amino acids, and for providing precursors for biosynthesis. The maintenance of a sufficient pool of Krebs cycle intermediates is crucial for cellular function, a process known as anaplerosis. This compound (also known as alpha-ketobutyrate) is a key metabolite that contributes to anaplerosis by being converted to succinyl-CoA. This conversion is a multi-step process involving a cascade of mitochondrial enzymes. Understanding the kinetics, regulation, and experimental analysis of this pathway is vital for research in metabolic diseases, drug development, and cellular physiology.

Metabolic Pathways

Generation of this compound

This compound is primarily generated from the degradation of two essential amino acids:

-

Threonine: In humans, the principal pathway for threonine catabolism involves the enzyme serine/threonine dehydratase (or threonine deaminase), which directly converts L-threonine to this compound and ammonia.[1][2][3]

-

Methionine: The catabolism of methionine, through the transsulfuration pathway, also leads to the production of this compound.[4][5][6]

Conversion of this compound to Propionyl-CoA

Once formed, this compound is transported into the mitochondrial matrix where it undergoes oxidative decarboxylation to form propionyl-CoA.[4][7][8] This irreversible reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) .[3][4] While BCKDC is primarily known for its role in the degradation of branched-chain amino acids, it also exhibits activity towards this compound.[9]

Conversion of Propionyl-CoA to Succinyl-CoA

The conversion of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA involves a three-step enzymatic pathway:[1][10][11][12][13][14]

-

Carboxylation: Propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[10][11][13][14]

-

Epimerization: Methylmalonyl-CoA epimerase (MCE) then converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[1][10][11]

-

Isomerization: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[10][11][14]

Succinyl-CoA then directly enters the Krebs cycle to continue in the central carbon metabolism.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the conversion of this compound to succinyl-CoA.

| Enzyme | Substrate | Km (µM) | Vmax | Kcat (s-1) | Organism/Tissue | Reference |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | This compound | 26 | - | - | Pig Heart | [15] |

| α-Ketoisovalerate | - | - | - | - | ||

| Propionyl-CoA Carboxylase | Propionyl-CoA | 290 | - | - | Human | [13] |

| Bicarbonate | 3000 | - | - | Human | [13] | |

| ATP | 80 | - | - | - | [16] | |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | - | - | - | Human | [10] |

| Adenosylcobalamin | 0.03 - 0.27 (mutant) | - | - | Human | [10] |

Table 1: Enzyme Kinetic Parameters. Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity. Vmax (maximum velocity) and Kcat (turnover number) are measures of catalytic efficiency. Data availability is limited and can vary significantly with experimental conditions.

| Metabolite | Biological Matrix | Concentration Range | Reference |

| This compound | Human Plasma | 1 - 5 µM | |

| Human Urine | 10 - 50 µmol/mmol creatinine | ||

| Propionyl-CoA | Rat Heart Mitochondria | ~20 - 400 pmol/mg protein | [17] |

| Succinyl-CoA | Rat Liver Mitochondria | 0.2 - 0.5 nmol/mg protein |

Table 2: Metabolite Concentration Ranges. These values can vary depending on physiological and pathological conditions.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization and analysis of this compound from biological samples.

1. Sample Preparation:

- To 100 µL of plasma, serum, or urine, add an appropriate internal standard (e.g., 13C4-2-oxobutanoate).

- Deproteinize the sample by adding 400 µL of ice-cold methanol. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step protects the keto group.

- Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

- Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

- Injection: Inject 1 µL of the derivatized sample.

- Oven Program: Implement a temperature gradient to separate the analytes (e.g., initial temperature of 60°C, ramp to 300°C).

- Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

4. Quantification:

- Generate a standard curve using known concentrations of this compound subjected to the same sample preparation and derivatization procedure.

- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

This spectrophotometric assay measures the reduction of NAD+ coupled to the oxidative decarboxylation of this compound.

1. Reagents:

- Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 0.2 mM EDTA.

- Substrate Solution: 10 mM this compound.

- Cofactor Solution: 2.5 mM NAD+, 0.5 mM Coenzyme A (CoA).

- Enzyme Preparation: Mitochondrial extract or purified BCKDC.

2. Procedure:

- In a cuvette, combine the assay buffer, cofactor solution, and enzyme preparation.

- Incubate at 37°C for 5 minutes to allow for temperature equilibration.

- Initiate the reaction by adding the substrate solution (this compound).

- Monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.

3. Calculation:

- Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

- Express enzyme activity as nmol of NADH formed per minute per mg of protein.

Enzyme Assay for Propionyl-CoA Carboxylase (PCC)

This radiometric assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.

1. Reagents:

- Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl2, 10 mM ATP, 1 mM GSH.

- Substrate: 2 mM Propionyl-CoA.

- Radiolabeled Substrate: [14C]Sodium Bicarbonate (H14CO3-).

- Enzyme Preparation: Cell lysate or mitochondrial extract.

2. Procedure:

- Combine the reaction buffer, propionyl-CoA, and enzyme preparation in a microcentrifuge tube.

- Initiate the reaction by adding [14C]sodium bicarbonate.

- Incubate at 37°C for a defined period (e.g., 15-30 minutes).

- Stop the reaction by adding perchloric acid.

- Remove unreacted [14C]bicarbonate by acidification and gentle bubbling with N2.

- Measure the radioactivity of the acid-stable product (methylmalonyl-CoA) using a scintillation counter.

3. Calculation:

- Calculate the amount of product formed based on the specific activity of the [14C]bicarbonate.

- Express PCC activity as nmol of bicarbonate fixed per minute per mg of protein.

Visualizations

Caption: Metabolic pathway from amino acids to the Krebs cycle.

Caption: Experimental workflow for metabolomic and enzymatic analysis.

Regulation of the Pathway

The flux through the this compound to succinyl-CoA pathway is regulated at multiple levels:

-

Substrate Availability: The concentration of threonine and methionine directly influences the production of this compound.

-

Enzyme Expression: The expression levels of the enzymes in the pathway can be regulated by developmental and nutritional signals.

-

Allosteric Regulation: The activity of BCKDC is regulated by phosphorylation/dephosphorylation cycles, where the phosphorylated form is inactive. The kinase responsible for this phosphorylation is itself subject to allosteric regulation by branched-chain alpha-keto acids.

-

Cofactor Availability: The activities of PCC and MCM are dependent on the availability of their respective cofactors, biotin and vitamin B12. Deficiencies in these vitamins can lead to metabolic disorders.

Conclusion

The conversion of this compound to succinyl-CoA represents a significant anaplerotic pathway, connecting amino acid catabolism to the central energy-producing Krebs cycle. This technical guide has provided a comprehensive overview of the enzymatic steps, quantitative data, and detailed experimental protocols relevant to this pathway. A thorough understanding of this metabolic nexus is essential for researchers in academia and industry, particularly for those investigating metabolic diseases and developing novel therapeutic interventions. The provided diagrams and protocols serve as valuable resources for designing and executing experiments aimed at further elucidating the intricacies of this vital metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isomerase - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medlink.com [medlink.com]

- 15. Role of branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase in 2-oxobutyrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 17. journals.physiology.org [journals.physiology.org]

The Biological Significance of Alpha-Ketobutyrate Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-ketobutyrate (α-KB), a short-chain keto acid, stands at a critical intersection of major metabolic pathways, including the catabolism of amino acids and the synthesis of antioxidants. While essential as a metabolic intermediate, its accumulation is a hallmark of various physiological and pathological states, serving as a sensitive biomarker and, in some contexts, an active modulator of cellular processes. Elevated levels of α-KB are implicated in inborn errors of metabolism, insulin resistance, cardiovascular disease, and mitochondrial dysfunction. Conversely, recent studies have unveiled a surprising role for α-KB in promoting longevity and healthspan through the activation of key energy-sensing pathways. This guide provides an in-depth analysis of the metabolic pathways involving α-KB, the multifaceted consequences of its accumulation, quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction to Alpha-Ketobutyrate

Alpha-ketobutyrate (α-KB), also known as 2-oxobutanoic acid, is an organic compound that serves as a key intermediate in the metabolism of several amino acids, including threonine, methionine, cysteine, glycine, serine, valine, leucine, and isoleucine.[1][2] It is primarily generated from the degradation of threonine and methionine and through the transsulfuration pathway, which is crucial for the synthesis of the primary cellular antioxidant, glutathione (GSH).[1][3] Under normal physiological conditions, α-KB is rapidly converted to propionyl-CoA within the mitochondria, which then enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[2][3] However, disruptions in these metabolic pathways can lead to α-KB accumulation, triggering a cascade of cellular events with significant biological implications.

Metabolic Pathways of Alpha-Ketobutyrate

The cellular concentration of α-KB is tightly regulated by its rates of production and degradation. Its primary metabolic fates are interconnected with central carbon and amino acid metabolism.

Anabolic (Production) Pathways

Alpha-ketobutyrate is principally a byproduct of amino acid catabolism:

-

Threonine Degradation: The enzyme threonine dehydratase directly converts threonine into α-ketobutyrate and ammonia.[3]

-

Methionine and Homocysteine Metabolism: The transsulfuration pathway, which converts homocysteine to cysteine, produces α-KB via the lysis of the intermediate cystathionine.[3][4] This pathway is vital for glutathione synthesis.[1]

Catabolic (Degradation) Pathway

Once produced, α-KB is transported into the mitochondrial matrix for conversion into propionyl-CoA.[3] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) and potentially the pyruvate dehydrogenase complex (PDC).[5][6] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[3][7] This final conversion allows the carbon skeleton of α-KB to be used for energy production or biosynthesis.

Pathophysiological Significance of Accumulation

The accumulation of α-KB is a key indicator of metabolic dysregulation and has been implicated in a range of pathologies, from rare genetic disorders to common chronic diseases.

Inborn Errors of Metabolism

-

Maple Syrup Urine Disease (MSUD): This genetic disorder is caused by deficiencies in the BCKDC complex, which is responsible for metabolizing branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding keto-acids.[1] Since BCKDC also metabolizes α-KB (an intermediate of isoleucine metabolism), its deficiency leads to the accumulation of α-KB and other α-ketoacids, contributing to metabolic ketoacidosis and severe neurological damage if untreated.[1]

-

Defect in α-Ketobutyrate Oxidation: A rare inborn error of metabolism characterized by a specific defect in α-KB oxidation has been described in siblings presenting with cyclic vomiting and ketoacidosis, along with elevated plasma and urine levels of α-hydroxybutyrate and α-aminobutyrate.[8]

Insulin Resistance and Oxidative Stress

Elevated α-KB is closely linked to insulin resistance, primarily through its reduction to alpha-hydroxybutyrate (α-HB), which has emerged as a sensitive, early biomarker for insulin resistance and glucose intolerance.[9][10][11] The accumulation is driven by two main factors associated with insulin resistance:

-

Increased Oxidative Stress: Insulin-resistant states feature elevated oxidative stress, which increases the demand for glutathione (GSH) synthesis.[9][12] This drives the transsulfuration pathway, leading to higher production of α-KB as a byproduct.[12][13]

-

Increased Lipid Oxidation: An elevated rate of fatty acid oxidation increases the cellular NADH/NAD+ ratio.[9] This shift in redox balance favors the reduction of accumulating α-KB to α-HB by lactate dehydrogenase (LDH).[10][13]

Cardiovascular Disease

The role of α-KB in cardiovascular disease is complex, with studies identifying it as both a risk marker and a potentially protective metabolite.

-

Acute Coronary Syndrome (ACS): Higher levels of α-KB have been significantly correlated with an increased risk of ACS (including unstable angina and myocardial infarction) and a greater burden of atherosclerotic plaque.[1] It is considered a biomarker that reflects disruptions in the TCA cycle and oxidative phosphorylation.[1]

-

Atherosclerotic Cardiovascular Disease (ASCVD): In contrast, a large cohort study identified higher mid-life levels of α-KB as being significantly protective against late-life ASCVD events.[14] This suggests its role may be context-dependent, possibly varying with the duration and magnitude of its elevation.

Mitochondrial Dysfunction

High concentrations of α-KB can directly impair mitochondrial function.

-

Inhibition of Pyruvate Metabolism: α-KB competitively inhibits the pyruvate dehydrogenase complex, thereby impairing the generation of acetyl-CoA from glucose and promoting lipid peroxidation via ROS overproduction.[5][15][16] Studies in isolated rat hepatocytes showed that 10 mM α-ketobutyrate inhibited CO2 generation from pyruvate by over 75%.[16]

-

Modulation of Substrate-Level Phosphorylation: The catabolism of α-KB to succinyl-CoA involves an ATP-consuming step catalyzed by propionyl-CoA carboxylase.[17][18] This ATP expenditure negates the ATP/GTP generation that would normally occur from succinyl-CoA via mitochondrial substrate-level phosphorylation (mSLP), effectively abolishing this energy-producing reaction.[15][17]

Other Conditions

-

Liver Cirrhosis and Muscle Wasting: α-KB has been found to be upregulated in patients with liver cirrhosis who experience muscle mass loss (sarcopenia), indicating it may be a marker for the metabolic disturbances associated with this condition.[1]

-

Aging and Longevity: In a paradigm shift, recent research has shown that supplementation with α-KB can increase the lifespan of adult C. elegans by up to ~60% and extend the lifespan and healthspan of aged mice.[5][19] This anti-aging effect is mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][19][20] α-KB appears to activate AMPK by modulating the scaffolding protein MACF1 (VAB-10 in C. elegans).[19]

Quantitative Data on Alpha-Ketobutyrate

Quantitative analysis is crucial for establishing the clinical relevance of α-KB as a biomarker. The following tables summarize key data from the literature.

| Table 1: Association of α-Ketobutyrate Metabolites with Clinical Conditions |

| Metabolite |

| Alpha-Ketobutyrate (AKB) |

| Alpha-Ketobutyrate (AKB) |

| Alpha-Hydroxybutyrate (α-HB) |

| Alpha-Hydroxybutyrate (α-HB) |

| Alpha-Ketobutyrate (AKB) |

| Alpha-Ketobutyrate (AKB) |

| Table 2: Normal and Pathological Concentrations |

| Metabolite |

| Alpha-Ketobutyrate (2-KB) |

| Alpha-Ketobutyrate (2-KB) |

Experimental Protocols and Methodologies

Accurate measurement of α-KB is challenging due to its reactive nature but is essential for research and clinical applications.[21]

Quantification of Alpha-Ketobutyrate

A common and reliable method for quantifying α-KB is through derivatization followed by spectrophotometric analysis.

Protocol: Spectrophotometric Quantification using 2,4-Dinitrophenylhydrazine (DNPH) [22]

-

Standard Curve Preparation:

-

Prepare a 100 mM stock solution of α-ketobutyrate in 0.1 M Tris-HCl, pH 8.5.

-

Create a series of dilutions from the stock solution to generate a standard curve with concentrations ranging from 0.1 to 1.0 µmoles in a final volume of 200 µL. Prepare each standard in duplicate in glass test tubes.

-

-

Sample Preparation:

-

Collect biological samples (e.g., deproteinized plasma, urine, or cell lysate).

-

Transfer 200 µL of the sample into a glass test tube.

-

-

Derivatization:

-

Prepare the DNPH reagent: 0.2% (w/v) 2,4-dinitrophenylhydrazine in 2 N HCl.

-

Add 300 µL of the DNPH reagent to each standard and sample tube.

-

Vortex the tubes thoroughly.

-

Incubate at 30°C for 30 minutes. During this time, the α-ketobutyrate is derivatized to a phenylhydrazone.

-

-

Color Development and Measurement:

-

Add 2.0 mL of 2 N NaOH to each tube to develop the color of the phenylhydrazone.

-

Mix the contents well.

-

Measure the absorbance of the resulting mixture at 540 nm using a spectrophotometer.

-

-

Calculation:

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of α-ketobutyrate in the samples by comparing their absorbance values to the standard curve.

-

Other Methodologies:

-

Mass Spectrometry (MS): GC-MS and LC-MS/MS offer high sensitivity and specificity for α-KB quantification, often after a derivatization step to improve stability and chromatographic behavior.[21][23]

-

13C Isotope Tracing: To investigate metabolic flux and the reprogramming of pathways involving α-KB, stable isotope tracing using 13C-labeled substrates (e.g., glucose, amino acids) followed by MS analysis is a powerful technique.[24]

Conclusion

The accumulation of alpha-ketobutyrate is a critical bioindicator reflecting the intricate balance between amino acid metabolism, redox status, and mitochondrial function. Its role as a biomarker is well-established in diverse contexts, from the acute metabolic crisis of MSUD to the chronic, subtle dysregulation of insulin resistance and cardiovascular disease. High concentrations are demonstrably disruptive to cellular energy metabolism. However, the discovery of its pro-longevity effects through AMPK signaling reveals a more nuanced biological role, suggesting that α-KB can also function as a beneficial signaling molecule. For researchers and drug development professionals, understanding the drivers and consequences of α-KB accumulation offers valuable insights into disease pathophysiology and presents potential opportunities for novel diagnostic and therapeutic strategies targeting metabolic health.

References

- 1. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 2. hmdb.ca [hmdb.ca]

- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 4. P. aeruginosa Metabolome Database: 2-Ketobutyric acid (PAMDB000001) [pseudomonas.umaryland.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Defect in alpha-ketobutyrate metabolism: a new inborn error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated α-Hydroxybutyrate and Branched-Chain Amino Acid Levels Predict Deterioration of Glycemic Control in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mid-Life Metabolites Linked to ASCVD Risk | Conexiant [conexiant.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effect of 2-Ketobutyrate on Mitochondrial Substrate-Level Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of 2-Oxobutanoate Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate situated at the crossroads of amino acid and fatty acid metabolism. It is primarily generated from the catabolism of threonine and methionine.[1][2][3] The proper regulation of its metabolic pathways is crucial for cellular homeostasis, and dysregulation has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the genetic regulation of this compound metabolic pathways, focusing on the core enzymes and their transcriptional control. This document details the signaling cascades that govern the expression of relevant genes, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual diagrams of the key regulatory networks and workflows.

The Core this compound Metabolic Pathway

The primary metabolic fate of this compound in most organisms is its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle after a series of enzymatic reactions. This pathway is localized within the mitochondrial matrix.[1][3][4]

The key enzymatic steps are:

-

Oxidative Decarboxylation of this compound: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible conversion of this compound to propionyl-CoA.[1][4] While this complex is primarily known for its role in branched-chain amino acid catabolism, it also efficiently processes this compound.[1]

-

Carboxylation of Propionyl-CoA: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[5][6][7] This enzyme is a heterododecamer composed of α and β subunits, encoded by the PCCA and PCCB genes, respectively.[5][8]

-

Isomerization of (S)-Methylmalonyl-CoA: Methylmalonyl-CoA epimerase catalyzes the conversion of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.

-

Conversion to Succinyl-CoA: Methylmalonyl-CoA mutase (MUT), a vitamin B12-dependent enzyme, rearranges (R)-methylmalonyl-CoA to succinyl-CoA, which then enters the TCA cycle.[9][10]

Genetic Regulation of Pathway Enzymes

The expression of the genes encoding the key enzymes in the this compound metabolic pathway is tightly controlled by a network of transcription factors and signaling pathways in response to nutritional and hormonal cues.

Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The activity of the BCKDH complex is regulated by a phosphorylation/dephosphorylation cycle.[11] The BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while the BCKDH phosphatase (PPM1K) dephosphorylates and activates it.[12] The genetic regulation of BCKDK expression is a critical control point.

-

Transcriptional Control by ChREBP and SREBP-1c:

-